7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a hydroxy group at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position on the indazole ring.
Mechanism of Action
Target of Action
The primary target of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with its target, S1P1, by activating it, which helps in maintaining the integrity of the endothelial barrier . On the other hand, desensitization of S1P1 can lead to peripheral blood lymphopenia .
Biochemical Pathways
The compound is likely involved in the sphingosine-1-phosphate (S1P) signaling pathway, given its interaction with the S1P1 receptor . This pathway plays a significant role in immune cell trafficking, vascular development, and endothelial cell functions .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 19217 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The activation of S1P1 by this compound helps maintain the integrity of the endothelial barrier . This can have various downstream effects, including the regulation of vascular tone, vascular permeability, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid typically involves the construction of the indazole ring followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Subsequent steps may include methylation and hydroxylation to introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification processes such as recrystallization or chromatography to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 7-oxo-1-methyl-1H-indazole-5-carboxylic acid.
Reduction: Formation of 7-hydroxy-1-methyl-1H-indazole-5-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
1H-Indazole-5-carboxylic acid: Lacks the hydroxy and methyl groups present in 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .
Properties
IUPAC Name |
7-hydroxy-1-methylindazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-8-6(4-10-11)2-5(9(13)14)3-7(8)12/h2-4,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVHQJVCIKOSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2O)C(=O)O)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.